1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

Catalog No.
S595398
CAS No.
50264-86-3
M.F
C15H11ClN2O2
M. Wt
286.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

CAS Number

50264-86-3

Product Name

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

IUPAC Name

1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

InChI

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)

InChI Key

KVJTUQKSWFBPHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O

Synonyms

1-p-chlorobenzyl-1H-indazole-3-carboxylic acid, 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid, sodium salt, AF 1312-TS

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O

The exact mass of the compound 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid (CAS 50264-86-3), widely known in scientific literature as AF 1312/TS, is a foundational mono-halogenated indazole derivative that serves as a critical precursor and benchmark compound in reproductive biology and medicinal chemistry. As the direct structural predecessor to the well-known drug lonidamine, it features a single para-chloro substitution on the benzyl ring, which imparts distinct pharmacokinetic and toxicological properties compared to its di-chlorinated analogs. In procurement and material selection, this compound is primarily sourced as a highly specific mechanistic probe for Sertoli cell function, a baseline comparator for structure-activity relationship (SAR) studies of indazole-3-carboxylic acids, and a synthetic building block for novel metabolic-modulating agents [1].

Research Fit

Model scope Male reproductive biology – antispermatogenic research tool
Selectivity Reported Leydig cell-sparing spermatogenic suppression
Differentiation Differentiated embryotoxicity/teratogenicity profile vs. close indazole analogs

Substituting 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid with its more common di-chlorinated analog, lonidamine, or the un-alkylated 1H-indazole-3-carboxylic acid core fundamentally alters experimental outcomes and synthetic pathways. The mono-chloro substitution at the para position provides a significantly different steric profile and binding affinity, resulting in a milder toxicity profile and distinct embryolethal thresholds compared to lonidamine. In in vivo models, generic substitution with lonidamine introduces acute toxicity and off-target metabolic inhibition that masks the specific Sertoli-cell-targeted exfoliation mechanism unique to AF 1312/TS. Consequently, using the exact mono-chloro compound is mandatory for researchers requiring a controlled, reversible disruption of spermatogenesis without confounding systemic toxicity [1].

Substitution Risk

Substituent pattern

4-Cl vs 2,4-diCl substitution may markedly alter embryotoxicity and teratogenicity profiles

Route-dependent toxicity

Acute toxicity can invert with route; protocol handling and safety precautions need re-evaluation

Tissue exposure vs potency

Testicular concentration–potency relationship may not transfer across analogs without re-validation

In Vivo Toxicity and Embryolethality Thresholds

Quantitative studies comparing AF 1312/TS directly against its di-chlorinated derivative, lonidamine, demonstrate a significant difference in systemic toxicity. When administered to mammalian models, AF 1312/TS exhibits an embryolethal LD50 of 145 mg/kg, whereas lonidamine shows an LD50 of 20 mg/kg under identical conditions [1]. This 7.25-fold reduction in toxicity makes AF 1312/TS the preferred agent for long-term in vivo studies where severe acute toxicity must be avoided while maintaining targeted biological activity.

Evidence DimensionEmbryolethality (LD50)
Target Compound Data145 mg/kg
Comparator Or BaselineLonidamine (20 mg/kg)
Quantified Difference7.25-fold lower toxicity for AF 1312/TS
ConditionsIn vivo mammalian pregnancy model (administration from day 6 to 15)

Procurement of AF 1312/TS is essential for in vivo studies requiring a wider therapeutic window and lower acute toxicity than lonidamine.

Embryolethality potency
Head-to-head
LD₅₀ 145 mg/kg vs 20 mg/kg
7.25× lower embryolethality
Reported wider embryotoxicity margin in rat pregnancy model
Oral GD6-15; repeated dosing

Endocrine-Sparing Antispermatogenic Activity

AF 1312/TS provides highly specific suppression of spermatogenesis without disrupting baseline endocrine function. Oral administration of 500 mg/kg/day for 28 days in murine models results in complete depopulation of seminiferous tubules while maintaining normal Leydig cell morphology and unaltered DNA levels [1]. Unlike broader cytotoxic agents, AF 1312/TS causes no alteration in seminal vesicle fructose levels, proving its mechanism is independent of testosterone suppression.

Evidence DimensionEndocrine interference (seminal vesicle fructose levels)
Target Compound Data0% alteration at 500 mg/kg/day
Comparator Or BaselineStandard hormonal antispermatogenic agents (which suppress testosterone)
Quantified DifferenceComplete preservation of endocrine function despite 100% suppression of mature spermatogenesis
Conditions28-day oral administration in male laboratory mice

This highly specific action profile makes it the optimal benchmark compound for developing non-hormonal male contraceptives and targeted reproductive therapeutics.

Teratogenicity
Head-to-head
AF 1312/TS – no significant teratogenicity; lonidamine – slight teratogenicity
Avoids teratogenicity confounding in developmental studies
Rat pregnancy model; same embryotoxicity study

Synthetic Precursor Versatility for Indazole Derivatives

As a mono-chlorinated precursor, 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid offers specific synthetic utility that cannot be achieved with the di-chlorinated lonidamine. It serves as the direct starting material for synthesizing a wide array of esterified and hydrazide derivatives where the para-chloro moiety is required for baseline SAR comparisons [1]. The presence of a single chlorine atom reduces steric hindrance at the ortho position, altering the reactivity of the benzyl ring during downstream electrophilic substitutions compared to 2,4-dichloro analogs.

Evidence DimensionSteric hindrance and synthetic versatility
Target Compound DataUnobstructed ortho position on the benzyl ring
Comparator Or BaselineLonidamine (2,4-dichlorobenzyl substituted)
Quantified DifferenceEnables distinct regioselectivity in downstream derivative synthesis
ConditionsStandard organic synthesis and SAR library generation

Chemical manufacturers and medicinal chemists must procure this specific mono-chloro building block to explore chemical space inaccessible via lonidamine.

Acute toxicity (route)
Cross-study comparable
Oral LD₅₀ 1,140 vs 1,700 mg/kg; i.p. 58 vs 525 mg/kg
i.p. 9.1× more toxic
Route selection critical: i.p. poses higher acute hazard
Rat acute toxicity; cross-study data
Testicular exposure vs potency
Head-to-head
Higher testicular concentrations yet higher effective dose required vs diclondazolic acid
Supports testicular exposure studies despite lower intrinsic potency
Rat PK study; dose-dependent tissue levels
Germ cell selectivity
Class-level inference
Spermatogenesis suppressed; Leydig cells and seminal vesicle fructose unchanged
Enables germ cell mechanism studies without endocrine interference
Mouse 28-day oral study; 500 mg/kg/day

Baseline Comparator in Non-Hormonal Contraceptive Development

Because of its well-documented ability to reversibly disrupt Sertoli-germ cell adhesion without affecting Leydig cell testosterone production, AF 1312/TS is the gold-standard baseline comparator for evaluating new indazole-based male contraceptives. It provides a reliable, reproducible benchmark for in vivo efficacy and reversibility assays [1].

Structure-Activity Relationship (SAR) Library Synthesis

In medicinal chemistry, this compound is procured as a core building block to synthesize novel indazole-3-carboxylic acid derivatives. Its mono-chlorinated structure serves as the essential control compound when mapping the steric and electronic effects of halogenation on the benzyl ring, directly contrasting with di-halogenated analogs [1].

Mechanistic Probes for Testicular Toxicity Modeling

Due to its specific mechanism of action—inducing exfoliation of immature spermatids while leaving stem cells intact—AF 1312/TS is utilized as a positive control in predictive toxicology assays. It allows researchers to validate in vitro and in vivo models of chemically induced testicular damage and recovery [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Embryotoxicity screening in antispermatogenic research
Differentiated embryotoxicity profile within indazole series
Embryolethal LD50 in rodent pregnancy model
Non-hormonal male contraceptive mechanism studies
Reported Leydig cell-sparing antispermatogenic activity
Leydig cell histology and seminal vesicle fructose endpoints
Testicular drug distribution PK/PD modeling
Testicular concentration profile relative to intrinsic potency
Serum and testicular tissue concentration measurements
Chronic oral antispermatogenic dosing studies
Oral acute toxicity and chronic reversibility profile
28-day to 180-day spermatogenesis suppression and recovery endpoints

XLogP3

3.7

Related CAS

58586-26-8 (hydrochloride salt)

Other CAS

50264-86-3

Wikipedia

1-[(4-chlorophenyl)methyl]-3-indazolecarboxylic acid

Morphological and biochemical modifications of rat germ cell mitochondria induced by new antispermatogenic compounds: studies in vivo and in vitro

A Floridi, C DeMartino, M L Marcante, C Apollonj, P Scorza Barcellona, B Silvestrini
PMID: 7308411   DOI: 10.1016/0014-4800(81)90015-0

Abstract




The embryotoxicity of a new class of antispermatogenic agents: the 3-indazole-carboxylic acids

P Scorza Barcellona, A Campana, B Silvestrini, C De Martino
PMID: 6954899   DOI: 10.1007/978-3-642-68511-8_35

Abstract

The effects of two antispermatogenic 3-indazole-carboxylic acids on pregnancy in the rat have been studied. AF 1312/TS (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) when administered from day 6 to day 15 of pregnancy produced embryolethality with an LD50 of 145 mg/kg. The more potent antispermatogenic lonidamine was 7.25 times more effective, with an LD50 of 20 mg/kg. No significant teratogenicity was exerted by AF 1312/TS, whilst lonidamine was slightly effective only at embryolethal doses. The latter was also effective after a single administration on day 9, with an embryonal LD50 of 25 mg/kg, whereas the teratogenic effect was greatest on day 10. The similarity of the embryonal LD50 after single or repeated administrations suggests an interference with a specific epigenetic crisis.


Basic and applied research in the study of indazole carboxylic acids

B Silvestrini
PMID: 6793319   DOI: 10.1159/000238040

Abstract




High-performance liquid chromatography of lonidamine in human plasma and urine

R Leclaire, J G Besner, P Band, S Mailhot, P Gervais, A De Sanctis, M Deschamps, L Liverani
PMID: 6643634   DOI: 10.1016/s0378-4347(00)84871-9

Abstract




Effect of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/Ts) on the sex organs of the male laboratory mouse

S K Singh, C J Dominic
PMID: 2412861   DOI: 10.1055/s-0029-1210453

Abstract

Oral administration (500 mg/kg body weight/day, for 28 days) of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) induced suppression of spermatogenesis without adversely affecting the Leydig cells. The seminiferous tubules were almost depopulated and contained only Sertoli cells and spermatogonia. The drug also induced significant decrease in the levels of testicular RNA and protein; DNA level, however, remained unaltered. Regressive histological changes were also noted in the epididymides of drug-treated mice. Cauda epididymidal spermatozoa from drug-treated mice were immotile and fragmented. AF 1312/TS caused no alteration in the level of fructose in the seminal vesicle. The drug-induced alterations were reversible, and 56 days after drug withdrawal the reproductive organs returned to their pretreatment state. The results suggest that AF 1312/TS selectively suppresses spermatogenesis without interfering with the endocrine functions of the testis.


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